1-ethyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
Description
1-ethyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety substituted with a 5-methyl-1,2-oxazole carbonyl group.
Properties
IUPAC Name |
[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-3-25-18-7-5-4-6-16(18)21-20(25)24-11-14-9-23(10-15(14)12-24)19(26)17-8-13(2)27-22-17/h4-8,14-15H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJFJOJFHKEQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NOC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Structure–Activity Relationships (SAR)
- The octahydropyrrolo[3,4-c]pyrrole moiety introduces conformational rigidity, which could stabilize interactions with viral proteases or kinases, a feature absent in simpler pyrrolidine derivatives like 1a . The 5-methyl-1,2-oxazole carbonyl group may mimic natural substrates in enzymatic binding pockets, similar to the pyridyl group in 1a but with altered electronic properties due to the oxazole’s electronegative oxygen .
Bioactivity Trends :
- Compounds with 1,3-benzodiazole cores (e.g., the target compound) often exhibit antiviral or anticancer activity due to their ability to intercalate nucleic acids or inhibit helicases .
- Oxadiazole-containing analogs (e.g., 1a, 8a) show broad-spectrum antimicrobial and antiviral profiles, with substituents like pyridyl (1a) or phenyl (8a) modulating potency .
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